2-(4-Cyano-2-methoxyphenoxy)acetic acid
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Overview
Description
2-(4-Cyano-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenoxyacetic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyano-2-methoxyphenoxy)acetic acid typically involves the reaction of 4-cyano-2-methoxyphenol with chloroacetic acid under basic conditions . The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyano-2-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Scientific Research Applications
2-(4-Cyano-2-methoxyphenoxy)acetic acid is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Mechanism of Action
The mechanism of action of 2-(4-Cyano-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The cyano and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: Similar structure but with a chloro group instead of a cyano group.
Methyl 2-(4-methoxyphenoxy)acetate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
2-(4-Cyano-2-methoxyphenoxy)acetic acid is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical and biological properties . These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-4H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPBJHOKFMAJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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